1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the carbonyl group. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial processes often optimize reaction parameters to enhance efficiency and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
- 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one
Uniqueness
1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C11H11F3O2S |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-9(15)8-5-4-7(6-10(8)17-2)16-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
AOOSQPIMEXXZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.